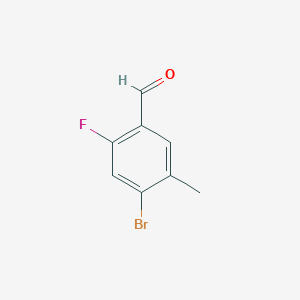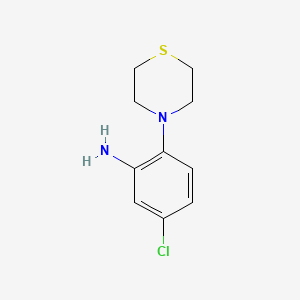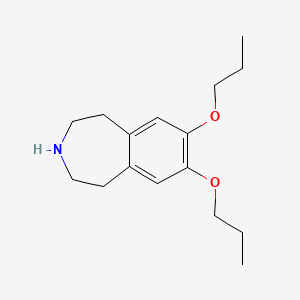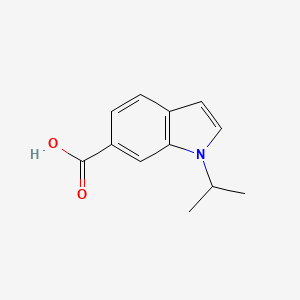
4-溴-2-氟-5-甲基苯甲醛
描述
4-Bromo-2-fluoro-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-fluoro-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
双芳基中间体的合成
4-溴-2-氟-5-甲基苯甲醛可用于钯催化的偶联反应,与各种芳基硼酸反应合成双芳基中间体 . 双芳基化合物在制药行业中很重要,经常用作有机合成中的构建单元。
材料科学研究
该化合物可用于材料科学研究 . 该领域的具体应用可能千差万别,但它可以用于合成新材料或研究现有材料的性质。
化学合成
4-溴-2-氟-5-甲基苯甲醛可用于各种化学合成过程中 . 其独特的结构使其在合成各种化学化合物中非常有用。
色谱法
该化合物可用于色谱法,这是一种用于分离混合物的实验室技术 . 它可以作为固定相或流动相的组成部分。
生命科学研究
在生命科学研究中,4-溴-2-氟-5-甲基苯甲醛可用于研究生物系统 . 这可能包括生物化学、分子生物学和药理学等领域的研究。
分析研究
该化合物可用于分析研究 . 这可能包括将其用于开发新的分析技术或研究其他化合物的性质。
作用机制
Mode of Action
Without specific information on 4-Bromo-2-fluoro-5-methylbenzaldehyde, it’s difficult to describe its exact mode of action. Benzaldehyde derivatives can undergo various reactions such as nucleophilic substitution and oxidation .
Biochemical Pathways
Benzaldehyde derivatives can participate in reactions such as carbonylative stille couplings, isomerization, and intramolecular heck reactions .
Pharmacokinetics
Its lipophilicity and water solubility can influence its absorption and distribution in the body .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-fluoro-5-methylbenzaldehyde can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. It is stored in an inert atmosphere at 2-8°C .
生化分析
Biochemical Properties
4-Bromo-2-fluoro-5-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and oxidation. The compound’s bromine and fluorine atoms make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The interactions between 4-Bromo-2-fluoro-5-methylbenzaldehyde and biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins .
Cellular Effects
The effects of 4-Bromo-2-fluoro-5-methylbenzaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling proteins, leading to alterations in cellular responses. For example, 4-Bromo-2-fluoro-5-methylbenzaldehyde may inhibit or activate specific kinases, thereby affecting downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of target genes .
Molecular Mechanism
At the molecular level, 4-Bromo-2-fluoro-5-methylbenzaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with nucleophilic residues on enzymes, leading to enzyme inhibition or activation. This compound can also participate in redox reactions, altering the redox state of cells and influencing cellular metabolism. Furthermore, 4-Bromo-2-fluoro-5-methylbenzaldehyde can modulate gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-fluoro-5-methylbenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-fluoro-5-methylbenzaldehyde is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-fluoro-5-methylbenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, 4-Bromo-2-fluoro-5-methylbenzaldehyde may induce toxic or adverse effects, including organ damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses .
Metabolic Pathways
4-Bromo-2-fluoro-5-methylbenzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have distinct biological activities. The interactions between 4-Bromo-2-fluoro-5-methylbenzaldehyde and metabolic enzymes can also influence metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-fluoro-5-methylbenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s lipophilic nature allows it to accumulate in specific cellular compartments, influencing its biological activity. Additionally, 4-Bromo-2-fluoro-5-methylbenzaldehyde can be transported across cell membranes through passive diffusion or active transport mechanisms .
Subcellular Localization
The subcellular localization of 4-Bromo-2-fluoro-5-methylbenzaldehyde is an important factor that determines its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcriptional regulators, or to the mitochondria, where it can influence cellular metabolism. The subcellular distribution of 4-Bromo-2-fluoro-5-methylbenzaldehyde can also affect its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
4-bromo-2-fluoro-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKISJSZBSQUZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652926 | |
| Record name | 4-Bromo-2-fluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-23-9 | |
| Record name | 4-Bromo-2-fluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)
![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)






![1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1517642.png)
